
(1R,2R)-2-Methanesulfonylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methanesulfonylcyclohexan-1-amine is a chiral amine compound with significant importance in organic synthesis and medicinal chemistry. The compound features a cyclohexane ring substituted with a methanesulfonyl group and an amine group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R)-cyclohexane-1,2-diamine.
Methanesulfonylation: The primary amine group is protected, and the secondary amine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Deprotection: The protecting group on the primary amine is removed under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the methanesulfonylation reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of bases.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
(1R,2R)-2-Methanesulfonylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A precursor in the synthesis of (1R,2R)-2-Methanesulfonylcyclohexan-1-amine.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral diamine used in asymmetric synthesis.
(1R,2R)-1,2-Diaminocyclohexane: A related compound with similar structural features.
Uniqueness
Chiral Center: The presence of two chiral centers in this compound makes it unique and valuable in asymmetric synthesis.
Functional Groups: The combination of methanesulfonyl and amine groups provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
(1R,2R)-2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
InChI Key |
MBOUYTIVZNSOKX-RNFRBKRXSA-N |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
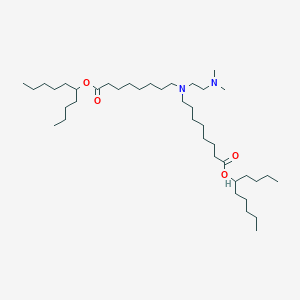
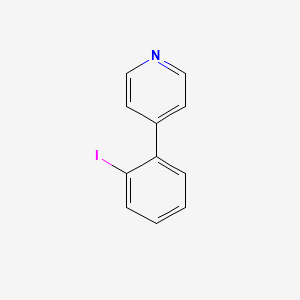
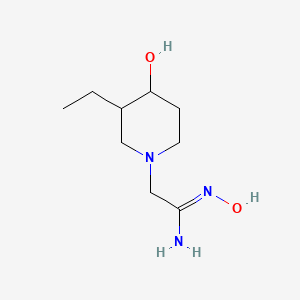
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)

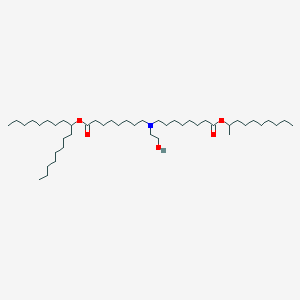
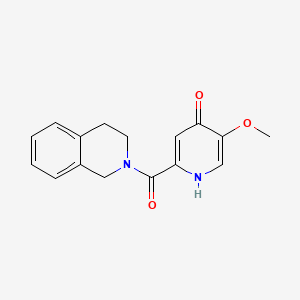
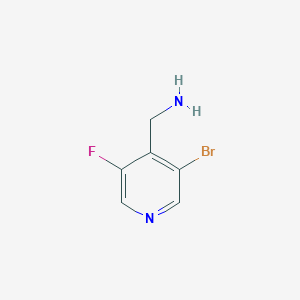
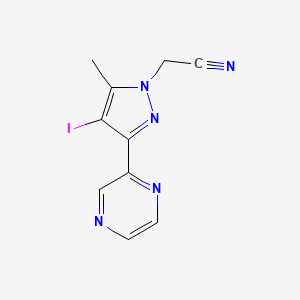
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
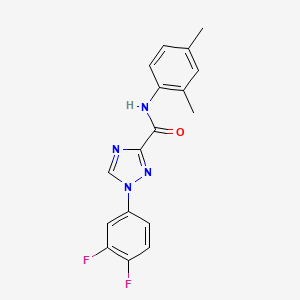
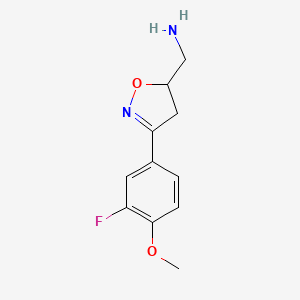
![6-(4-Iodophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358906.png)
